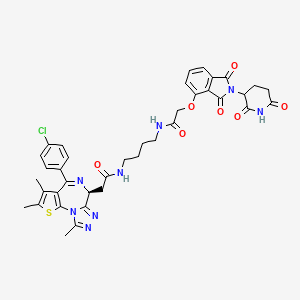

dBET1

Vue d'ensemble

Description

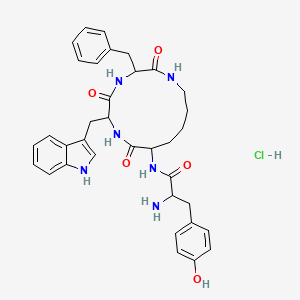

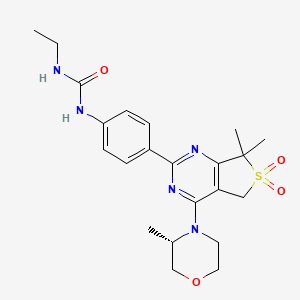

dBET1 est une petite molécule qui appartient à la classe des composés connus sous le nom de chimères de ciblage de la protéolyse (PROTAC). Ces composés sont conçus pour induire la dégradation de protéines spécifiques dans les cellules. This compound cible et dégrade spécifiquement les protéines bromodomaine et extratérminale (BET), qui jouent un rôle crucial dans la régulation de la transcription des gènes .

Applications De Recherche Scientifique

dBET1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the degradation of BET proteins and the ubiquitin-proteasome pathway.

Biology: Employed to investigate the role of BET proteins in gene transcription and cellular processes.

Medicine: Explored as a potential therapeutic agent for diseases such as cancer, where BET proteins are implicated in disease progression.

Mécanisme D'action

dBET1 exerce ses effets en formant un complexe ternaire avec la protéine BET BRD4 et la ligase ubiquitine E3 céréblon. Ce complexe facilite l’ubiquitination de BRD4, la marquant pour la dégradation par le protéasome. La dégradation de BRD4 conduit à la régulation négative des gènes régulés par les protéines BET, affectant finalement les processus cellulaires tels que la prolifération et l’apoptose .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

dBET1 functions by inducing the degradation of BET proteins through the ubiquitin-proteasome system. It interacts with BET proteins, particularly BRD4, and recruits them to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation. This interaction is facilitated by the binding of this compound to both the BET protein and the E3 ligase complex . The degradation of BET proteins by this compound results in the downregulation of pro-inflammatory gene transcription, as BET proteins are essential for the transcription of these genes .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly in the context of inflammation and ischemic injury. In microglial cells, this compound reduces the pro-inflammatory response induced by lipopolysaccharides by degrading BET proteins, leading to decreased expression of pro-inflammatory cytokines such as interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6 . In models of ischemic brain injury, this compound treatment has been associated with reduced neuroinflammation, oxidative stress, and preservation of blood-brain barrier integrity .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PROTAC, which facilitates the targeted degradation of BET proteins. This compound binds to BET proteins and recruits them to the E3 ubiquitin ligase complex, leading to their ubiquitination and degradation by the proteasome . This degradation process results in the downregulation of BET protein-mediated gene transcription, particularly genes involved in inflammation and oxidative stress . By reducing the levels of BET proteins, this compound effectively dampens the pro-inflammatory and oxidative responses in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and effective in degrading BET proteins for extended periods, leading to sustained downregulation of pro-inflammatory gene expression . Long-term studies have shown that this compound treatment results in prolonged reduction of neuroinflammation and oxidative stress in models of ischemic brain injury . The stability and degradation of this compound itself over time have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces neuroinflammation and oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential off-target degradation of other proteins and disruption of normal cellular functions . It is important to determine the optimal dosage of this compound to achieve therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes and cofactors involved in the ubiquitination process, leading to the degradation of BET proteins . The degradation of BET proteins by this compound affects metabolic flux and metabolite levels, particularly those related to inflammation and oxidative stress . Specific details on the metabolic pathways and enzymes involved in this compound metabolism are limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is likely that this compound is taken up by cells via endocytosis and distributed to various cellular compartments where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with BET proteins and the E3 ubiquitin ligase complex .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with BET proteins and the E3 ubiquitin ligase complex. This compound is likely localized to the nucleus, where BET proteins are predominantly found . The activity and function of this compound are influenced by its ability to target BET proteins for degradation within the nucleus, leading to the downregulation of pro-inflammatory gene transcription .

Méthodes De Préparation

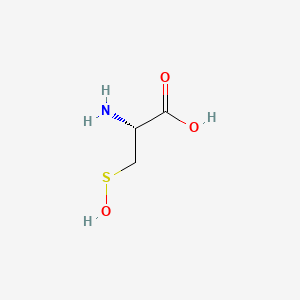

Voies de synthèse et conditions de réaction : dBET1 est synthétisé en reliant un ligand pour la protéine BET BRD4 à un ligand pour la ligase ubiquitine E3 céréblon. La synthèse implique les étapes suivantes :

Synthèse du ligand BET : Le ligand BET est dérivé de l’inhibiteur BRD4 JQ1.

Synthèse du ligand céréblon : Le ligand céréblon est dérivé de la thalidomide ou de ses analogues.

Fixation du lieur : Les deux ligands sont connectés via un lieur pour former la molécule PROTAC finale.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l’approche générale implique des techniques de synthèse organique à grande échelle, des processus de purification et des mesures de contrôle de la qualité pour garantir la pureté et l’efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions : dBET1 subit principalement des réactions de dégradation dans les cellules. Il ne participe pas aux réactions chimiques traditionnelles comme l’oxydation, la réduction ou la substitution. Au lieu de cela, il facilite la dégradation des protéines BET par la voie ubiquitine-protéasome .

Réactifs et conditions courants :

Réactifs : this compound, protéines BET (BRD2, BRD3, BRD4), céréblon, ubiquitine, protéasome.

Principaux produits : Le principal produit de la réaction est la protéine BET dégradée, qui est décomposée en peptides et acides aminés plus petits par le protéasome .

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la dégradation des protéines BET et la voie ubiquitine-protéasome.

Biologie : Employé pour étudier le rôle des protéines BET dans la transcription des gènes et les processus cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour des maladies telles que le cancer, où les protéines BET sont impliquées dans la progression de la maladie.

Comparaison Avec Des Composés Similaires

Composés similaires :

ARV-771 : Un autre PROTAC qui cible les protéines BET pour dégradation.

ARV-825 : Un PROTAC conçu pour dégrader les protéines BET en utilisant un mécanisme similaire à celui de dBET1.

Unicité de this compound : this compound est unique dans sa conception spécifique et son efficacité à dégrader les protéines BET. Il a été démontré qu’il était très efficace dans des études in vitro et in vivo, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37ClN8O7S/c1-19-20(2)55-38-31(19)33(22-9-11-23(39)12-10-22)42-25(34-45-44-21(3)46(34)38)17-29(49)40-15-4-5-16-41-30(50)18-54-27-8-6-7-24-32(27)37(53)47(36(24)52)26-13-14-28(48)43-35(26)51/h6-12,25-26H,4-5,13-18H2,1-3H3,(H,40,49)(H,41,50)(H,43,48,51)/t25-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEGXJXRNBALBV-PMCHYTPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37ClN8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does dBET1 interact with its target protein and what are the downstream effects?

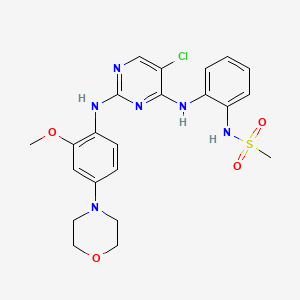

A1: this compound is a proteolysis targeting chimera (PROTAC) that induces the degradation of bromodomain and extra-terminal domain (BET) proteins, primarily BRD2, BRD3, and BRD4. [, , ] It achieves this by acting as a bridge between BET proteins and the E3 ubiquitin ligase cereblon (CRBN). [, , ] this compound consists of three parts: a BET bromodomain binding moiety (derived from JQ1), a linker, and a phthalimide moiety that binds to CRBN. [, ] This binding event leads to the ubiquitination of BET proteins by the CRBN E3 ligase complex, marking them for degradation by the proteasome. [, , ] The downstream effect of BET protein degradation is a reduction in the expression of oncogenes such as c-MYC, leading to cell cycle arrest and apoptosis. [, , , ]

Q2: Does this compound affect the expression of other proteins besides c-MYC?

A2: While c-MYC is a prominent downstream target of this compound, research indicates that this compound treatment affects the expression of other proteins as well. For example, in microglia, this compound reduces the expression levels of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin (IL)-1β, tumor necrosis factor-α (TNFα), IL-6, chemokine ligand 2 (CCL-2), and matrix metalloproteinase 9 (MMP-9). []

Q3: Is there any information available regarding the molecular formula, weight, and spectroscopic data of this compound?

A4: While the exact molecular formula and weight are not explicitly stated in the provided abstracts, spectroscopic data and detailed structural characterization of this compound can be found in a study employing advanced tandem mass spectrometry (MS) techniques. [] This research highlights the use of different ionization techniques and adducts, such as lithium and silver, to obtain comprehensive structural information about this compound.

Q4: Are there any challenges related to the stability and formulation of this compound?

A5: Like many PROTACs, this compound, with its relatively high molecular weight and potential for polarity, might encounter challenges related to aqueous solubility, stability, and cell permeability. [] Addressing these aspects is crucial for optimizing its pharmacokinetic properties and therapeutic efficacy.

Q5: What evidence supports the in vitro and in vivo efficacy of this compound?

A7: this compound has demonstrated promising anticancer activity in various preclinical models. In vitro studies using various cancer cell lines, including those derived from acute myeloid leukemia (AML), chronic myeloid leukemia (CML), multiple myeloma, and solid tumors, have shown that this compound effectively induces BET protein degradation, inhibits cell proliferation, and triggers apoptosis. [, , , ] Moreover, this compound exhibits in vivo efficacy in xenograft mouse models of leukemia, delaying disease progression. []

Q6: Has this compound been tested in preclinical models of stroke?

A8: Yes, this compound has shown promise in preclinical stroke models. It was found to ameliorate brain damage and neurological deficits in a mouse model of transient cerebral ischemia. [, ] This neuroprotective effect was attributed to its ability to suppress neuroinflammation, reduce oxidative stress, and preserve blood-brain barrier integrity. [, ] Furthermore, this compound demonstrated neuroprotective effects in aged mice subjected to ischemic stroke, suggesting its potential therapeutic value in the elderly population. []

Q7: Are there any known resistance mechanisms to this compound or other BET degraders?

A9: Research suggests that the efficacy of BET inhibitors, including this compound, can be influenced by resistance mechanisms. For example, genetic screens have identified Speckle Type POZ (SPOP) gene deficiency as a potential mediator of BET inhibitor resistance in MLLr leukemia. [] In SPOP-deficient cells, the protein TRIM24 accumulates and contributes to resistance. [] These findings highlight the complexity of cancer cell signaling and the potential for developing combinatorial therapeutic approaches to overcome resistance mechanisms.

Q8: Are there any alternative strategies or compounds being explored for targeting BET proteins?

A10: The success of this compound and other BET degraders has spurred further research into developing novel PROTACs with improved properties. This includes exploring alternative E3 ligases beyond CRBN, optimizing linker design, and identifying new BET protein ligands with enhanced affinity and selectivity. [, , , , ] The development of light-inducible opto-PROTACs, exemplified by the modification of this compound with a photolabile caging group, offers exciting possibilities for achieving spatiotemporal control over protein degradation. [] This approach could potentially minimize off-target effects and enhance the therapeutic window of PROTACs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)